molecular formula C30H41NO B2876757 N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE CAS No. 392248-61-2

N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2876757
CAS No.: 392248-61-2
M. Wt: 431.664
InChI Key: TUBYNFYSUVGWSO-UHFFFAOYSA-N
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Description

N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then undergo further reactions, such as hydrobromination and dehydrobromination, to yield the desired adamantane derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are often employed . These methods allow for efficient production while maintaining the structural integrity of the adamantane core.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the adamantane core or the phenyl group.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and catalysts for radical reactions . Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl-adamantane compounds.

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE stands out due to its unique combination of the adamantane core with a phenyl group, providing a balance of stability and reactivity. This makes it a versatile compound for various applications, from drug design to material science.

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO/c1-26-14-27(2)16-28(3,15-26)19-30(17-26,18-27)25(32)31-24-6-4-23(5-7-24)29-11-20-8-21(12-29)10-22(9-20)13-29/h4-7,20-22H,8-19H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYNFYSUVGWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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